((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol)

Beschreibung

Historical Context and Development of Tetraaryl-1,3-dioxolane-4,5-dimethanol Chemistry

The development of tetraaryl-1,3-dioxolane-4,5-dimethanol compounds originated from the pioneering work of Dieter Seebach's research group, who recognized the potential of tartaric acid-derived chiral auxiliaries in asymmetric synthesis. The fundamental breakthrough came with the realization that condensation of dimethyl ester of d,l-tartaric acid with acetone could generate acetonide intermediates, which upon treatment with aryl Grignard reagents would yield the characteristic dioxolane structures bearing two mutually transoid diarylhydroxymethyl groups. This synthetic approach provided access to an entire family of chiral auxiliaries that would prove extraordinarily versatile in enantioselective transformations.

The evolution toward naphthyl-substituted variants emerged from systematic structure-activity relationship studies that revealed the profound influence of aromatic substituent choice on catalytic performance. Early investigations focused primarily on phenyl-substituted derivatives, but researchers quickly discovered that incorporation of larger aromatic systems, particularly naphthalene moieties, could significantly enhance both the steric environment around the chiral center and the overall rigidity of the molecular framework. The specific development of the 1-naphthyl variant represented a strategic design choice, as this substitution pattern was found to provide optimal steric hindrance and electronic properties for many asymmetric transformations.

The historical significance of this compound class extends beyond their immediate synthetic applications, as they represented a paradigm shift in chiral auxiliary design. Prior to their development, most chiral auxiliaries relied on relatively simple structural motifs, but the tetraaryl-1,3-dioxolane-4,5-dimethanol framework demonstrated that sophisticated three-dimensional architectures could be readily accessed from inexpensive starting materials while providing unprecedented levels of stereochemical control. This work established fundamental principles that continue to guide modern chiral auxiliary development.

Nomenclature, Structure, and Chemical Classification

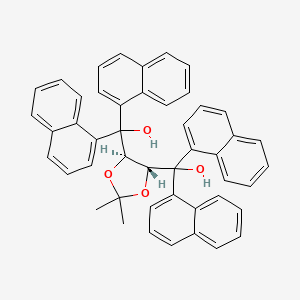

The compound ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) possesses a complex nomenclature that reflects its sophisticated molecular architecture. The systematic name explicitly defines the stereochemical configuration at the 4 and 5 positions of the dioxolane ring as R,R, indicating the absolute configuration of the chiral centers derived from the original tartaric acid precursor. The "2,2-dimethyl" designation refers to the geminal methyl substituents on the dioxolane ring, which arise from the acetonide protection of the original diol functionality.

The molecular structure centers on a five-membered 1,3-dioxolane ring that serves as the rigid framework connecting two identical tertiary alcohol moieties. Each tertiary alcohol bears two naphthalen-1-yl groups, resulting in the characteristic "propeller-like" arrangement of aromatic substituents around the chiral core. The molecular formula is C₄₇H₃₈O₄, with a molecular weight of 666.8 g/mol, reflecting the substantial size and complexity of this chiral auxiliary.

Structurally, the compound exhibits C₂-symmetry, with the dioxolane ring serving as the axis of symmetry. This symmetry element is crucial for the compound's function as a chiral auxiliary, as it ensures that both chiral centers contribute equally to the overall stereochemical environment. The naphthalen-1-yl substituents adopt specific conformational preferences that are stabilized by intramolecular interactions, creating a well-defined chiral pocket that can effectively discriminate between enantiotopic faces of prochiral substrates.

Chemical classification places this compound within the broader category of chiral auxiliaries, specifically as a member of the α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol family. Within this classification, it represents a "second-generation" derivative where strategic aromatic substitution has been employed to optimize performance for specific synthetic applications. The compound can also be classified as a polycyclic aromatic alcohol, reflecting the presence of multiple naphthalene ring systems and the characteristic tertiary alcohol functionalities.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₄₇H₃₈O₄ | Large aromatic content |

| Molecular Weight | 666.8 g/mol | Substantial molecular size |

| Symmetry | C₂ | Essential for chiral recognition |

| Ring System | 1,3-Dioxolane | Central rigid framework |

| Aromatic Content | 4 Naphthalene units | Enhanced π-π interactions |

Chirality and Stereochemical Features

The stereochemical properties of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) are central to its function as a chiral auxiliary and arise from the specific configuration at the C4 and C5 positions of the dioxolane ring. These chiral centers are derived directly from the (R,R)-tartaric acid precursor, ensuring that the absolute configuration is well-defined and reproducible. The R,R configuration results in a trans-relationship between the two tertiary alcohol moieties, which is essential for creating the optimal chiral environment.

The compound's chirality manifests primarily through the propeller-like arrangement of the naphthalen-1-yl substituents around the central dioxolane core. This three-dimensional architecture creates a chiral pocket that can effectively differentiate between the enantiotopic faces of prochiral substrates during asymmetric transformations. The specific positioning of the 1-naphthyl groups is particularly important, as crystallographic studies have revealed that these substituents adopt more restricted conformations compared to their 2-naphthyl counterparts, leading to enhanced chiral recognition.

Intramolecular hydrogen bonding plays a crucial role in stabilizing the stereochemical features of this compound. The two hydroxyl groups on adjacent chiral centers can form a seven-membered intramolecular hydrogen bond, which not only stabilizes the overall conformation but also increases the acidity of the remaining free hydroxyl group. This enhanced acidity is particularly important for applications where the compound functions as a Brønsted acid catalyst, as it enables stronger interactions with substrate molecules.

The stereochemical dynamics of the compound have been studied using nuclear magnetic resonance and infrared spectroscopy, revealing that the 1-naphthyl substitution pattern results in significantly slower hydrogen bonding dynamics compared to other aromatic variants. This reduced dynamic behavior translates to more persistent chiral recognition events, which often correlates with improved enantioselectivity in catalytic applications. The longer-lived intermolecular interactions between the catalyst and substrate molecules provide more time for the chiral environment to exert its influence on the reaction pathway.

Crystal structure analysis has provided detailed insights into the solid-state conformation of the compound, revealing the precise spatial arrangement of the aromatic substituents and their influence on the overall molecular shape. These structural studies have confirmed the near-perfect C₂-symmetry of the molecule and have identified key intermolecular interactions that may influence the compound's behavior in solution and its effectiveness as a chiral auxiliary.

Position Within the Tetraaryl-1,3-dioxolane-4,5-dimethanol Family of Compounds

Within the extensive family of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol compounds, ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) occupies a unique and important position as a high-performance chiral auxiliary. The compound represents an evolution from the parent tetraphenyl derivatives toward more sterically demanding and electronically sophisticated variants designed to address specific challenges in asymmetric synthesis. This progression reflects the systematic optimization of chiral auxiliary design through strategic modification of aromatic substituents.

Comparative studies with other family members have consistently demonstrated the superior performance of the 1-naphthyl variant in many asymmetric transformations. For example, in enantioselective Diels-Alder reactions, this compound achieved 91% enantiomeric excess compared to only 31% for the tetraphenyl analogue and 33% for the 2-naphthyl isomer. This dramatic improvement in selectivity has been attributed to the unique steric and electronic properties imparted by the 1-naphthyl substituents, which create a more effective chiral discrimination environment.

The compound's position within the family hierarchy is further distinguished by its hydrogen bonding characteristics. Unlike many other tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives, the 1-naphthyl variant exhibits particularly strong and persistent hydrogen bonding interactions, both intramolecularly and with substrate molecules. This property makes it especially valuable for applications requiring Brønsted acid catalysis, where the strength and persistence of catalyst-substrate interactions directly influence enantioselectivity.

Structurally, the compound represents one of the more rigid members of the tetraaryl-1,3-dioxolane-4,5-dimethanol family. The 1-naphthyl substituents have more restricted rotation about the carbon-naphthyl bonds compared to smaller aromatic groups, resulting in a more defined and persistent chiral environment. This rigidity is generally associated with improved stereochemical control, as it reduces the conformational flexibility that can lead to competing transition states and reduced selectivity.

The synthetic accessibility of this compound within the family context is noteworthy, as it can be prepared using the same general methodology employed for other family members. The key transformation involves treatment of the appropriate acetonide intermediate with naphthalen-1-ylmagnesium bromide, followed by standard workup and purification procedures. However, the yields and reaction conditions may require optimization compared to simpler derivatives, reflecting the increased steric demands of the naphthyl substituents.

| Compound Variant | Aromatic Substituent | Typical ee (%) | Key Applications |

|---|---|---|---|

| Parent compound | Phenyl | 31 | General asymmetric synthesis |

| 2-Naphthyl variant | Naphthalen-2-yl | 33 | Specialized applications |

| Target compound | Naphthalen-1-yl | 91 | High-performance catalysis |

| Extended aromatics | Various polycycles | Variable | Research applications |

The evolutionary relationship between this compound and other family members reflects broader trends in chiral auxiliary development, where increasing molecular complexity and specificity have been pursued to address challenging synthetic problems. This progression has established the 1-naphthyl variant as a benchmark for high-performance asymmetric catalysis, influencing the design of subsequent generations of chiral auxiliaries and providing insights into the fundamental principles governing chiral recognition in synthetic chemistry.

Eigenschaften

IUPAC Name |

[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(49,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZVNZRNIOJACO-NDOUMJCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Formation of the 1,3-Dioxolane Ring

- Starting Materials: The synthesis begins with a suitable diol precursor, often a chiral diol such as (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol or protected derivatives of L-threitol.

- Reaction Conditions: The diol is reacted with 2,2-dimethoxypropane or an equivalent ketone/aldehyde under acidic catalysis (e.g., p-toluenesulfonic acid or Lewis acids) to form the cyclic 1,3-dioxolane ring.

- Mechanism: This is an acetalization reaction where the diol and ketone/aldehyde condense, releasing methanol or water, forming the five-membered dioxolane ring.

- Stereochemical Control: The reaction is stereospecific, preserving the (4R,5R) configuration, critical for the compound’s chiral properties.

Introduction of Di(naphthalen-1-yl)methanol Groups

- Reagents: The naphthalen-1-yl groups are introduced via nucleophilic addition using naphthalen-1-ylmagnesium bromide (a Grignard reagent) or naphthalen-1-yl lithium reagents.

- Procedure: The Grignard reagent is prepared by reacting 1-bromonaphthalene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).

- Addition Reaction: The Grignard reagent is then added to the dioxolane intermediate at low temperature (0°C to room temperature) to form the di(naphthalen-1-yl)methanol substituents via nucleophilic attack on the carbonyl or equivalent electrophilic centers.

- Purification: The crude product is purified by column chromatography or recrystallization to achieve high purity (>95%) and enantiomeric excess (>99% ee).

Reaction Parameters and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2,2-Dimethoxypropane, acid catalyst (e.g., NEt₃) | DCM | Room Temp | 3 h | ~99 | Formation of dioxolane ring |

| 2 | Naphthalen-1-ylmagnesium bromide | THF | 0°C to RT | 24 h | 90-92 | Nucleophilic addition to form di(naphthalen-1-yl)methanol |

- Chiral High-Performance Liquid Chromatography (HPLC): Used to determine enantiomeric excess, typically showing >99% ee using chiral stationary phases such as Chiralpak AD-H.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the chemical structure and stereochemistry. The methyl groups on the dioxolane ring appear as singlets around δ 1.40–1.45 ppm in CDCl₃.

- Mass Spectrometry (MS): Confirms molecular weight (666.8 g/mol).

- Melting Point: Approximately 200 °C (decomposition), consistent with literature values.

- The use of anhydrous and inert conditions is critical to prevent racemization and side reactions.

- The Grignard addition step requires careful temperature control to avoid overreaction or decomposition.

- Purification methods such as recrystallization from ethyl acetate or column chromatography on silica gel yield high-purity products suitable for catalytic applications.

- The stereochemical purity is sensitive to reaction time and solvent choice; prolonged exposure to protic solvents can reduce enantiomeric excess.

| Aspect | Details |

|---|---|

| Core Formation | Acid-catalyzed acetalization of diol with 2,2-dimethoxypropane |

| Naphthyl Group Introduction | Grignard reaction with naphthalen-1-ylmagnesium bromide in THF |

| Reaction Atmosphere | Inert gas (N₂ or Ar) |

| Temperature Range | 0°C to room temperature |

| Purification | Column chromatography or recrystallization |

| Yield | Overall yield ~90-92% |

| Enantiomeric Excess (ee) | >99% |

| Analytical Techniques | Chiral HPLC, NMR, MS, melting point |

Analyse Chemischer Reaktionen

Types of Reactions

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The naphthalen-1-yl groups can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological reactions.

Medicine

In medicine, ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) has potential applications as a drug candidate or a drug delivery agent. Its ability to interact with biological molecules makes it a promising compound for therapeutic development.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for use in coatings, adhesives, and other specialty products.

Wirkmechanismus

The mechanism of action of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

TADDOL derivatives share a core 1,3-dioxolane scaffold but differ in aromatic substituents, which critically influence their steric bulk, electronic properties, and catalytic performance. Key examples include:

- Steric Effects : Bulky substituents (e.g., terphenyl or diisopropylphenyl groups) increase steric hindrance, improving enantioselectivity in crowded catalytic environments .

- Electronic Effects: Electron-withdrawing groups (e.g., fluorophenyl) enhance the acidity of the methanol -OH groups, facilitating stronger metal coordination .

Catalytic Performance

- Enantioselective Hydrogenation : (R,R)-1-Naph-TADDOL achieves 81.4% ee in Ir-catalyzed ketimine hydrogenation, outperforming DIOP ligands due to its naphthyl groups’ π-stacking interactions .

- Diels-Alder Reactions : Ti(IV) complexes of (R,R)-1-Naph-TADDOL exhibit superior activity (yields >95%) compared to phenyl-substituted TADDOLs, attributed to enhanced chiral induction from naphthyl moieties .

- Diboration : The terphenyl-substituted TADDOL derivative (C₅₅H₄₂O₄) shows broader substrate compatibility in Pt-catalyzed diboration of cyclohexadienes, achieving >90% ee .

Biologische Aktivität

The compound ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) , with CAS number 137536-94-8, is a complex organic molecule notable for its potential biological activities. It features a dioxolane ring structure and two di(naphthalen-1-yl)methanol moieties, which may contribute to its interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Key Features:

- Dioxolane Ring : This cyclic structure enhances the compound's stability and reactivity.

- Di(naphthalen-1-yl)methanol Groups : These aromatic units are likely responsible for significant electronic properties and biological interactions.

Anticancer Potential

Research indicates that compounds with similar structural features to ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) exhibit promising anticancer activities. For instance, studies utilizing quantitative structure-activity relationship (QSAR) models suggest that the compound may interact with cancer cell lines through mechanisms that disrupt cell proliferation and induce apoptosis.

Case Study: Antitumor Activity

A study evaluated the effects of structurally related compounds on various cancer cell lines (Mia PaCa-2, PANC-1, RKO, LoVo). Results indicated that these compounds significantly inhibited cell growth and induced apoptosis in a dose-dependent manner.

Anti-inflammatory Effects

The presence of hydroxyl groups in the di(naphthalen-1-yl)methanol moieties suggests potential anti-inflammatory properties. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models.

Antimicrobial Activity

Preliminary studies indicate that this compound may also possess antimicrobial properties. The interaction of its aromatic rings with microbial membranes could lead to disruption and cell death.

Molecular Docking Studies

Molecular docking studies have been employed to predict how ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) interacts with key biological targets. These studies provide insights into binding affinities and potential pathways through which the compound exerts its effects.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the dioxolane ring or the naphthalene moieties can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Increased hydroxyl substitutions | Enhanced anticancer activity |

| Altered naphthalene substitution pattern | Varied antimicrobial efficacy |

Summary of Key Studies

Several studies have focused on the biological activity of similar compounds:

- Anticancer Activity : Compounds structurally related to the target showed IC50 values in the low micromolar range against various cancer cell lines .

- Anti-inflammatory Mechanisms : Research demonstrated that related compounds reduced TNF-alpha levels in vitro .

- Antimicrobial Testing : Compounds were tested against pathogens like Staphylococcus aureus and Escherichia coli, showing significant inhibition zones .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms at play and to optimize the structure for enhanced activity. Advanced computational methods combined with experimental validation will be crucial in this endeavor.

Q & A

Q. What are the optimal synthetic protocols for preparing ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol)?

The synthesis typically involves chiral auxiliaries and inert reaction conditions. For example, under nitrogen protection, the compound can be synthesized via Grignard reactions using 1-bromonaphthalene and isopropylmagnesium bromide in tetrahydrofuran (THF), achieving yields up to 91.8% with HPLC purity >99.6% and enantiomeric excess (ee) of 99.5% . Key steps include:

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.39 ppm for methyl groups, δ 7.2–8.1 ppm for naphthyl protons) confirm stereochemistry and substituent arrangement .

- HPLC : Chiral stationary phases (e.g., Daicel Chiralpak columns) resolve enantiomers, with ee values determined via peak integration .

- X-ray crystallography : Single-crystal analysis provides absolute configuration verification and bond geometry (e.g., Ti–O bond lengths: 1.805–1.830 Å in titanium-TADDOLate complexes) .

Advanced Research Questions

Q. How does the coordination geometry of titanium-TADDOLate complexes influence catalytic activity in asymmetric reactions?

The distorted tetrahedral geometry of Ti(IV)-TADDOLate complexes (e.g., O–Ti–O bite angles: 100.16–101.36°) enhances stereochemical control in catalysis. Strong electron-donating dimethylamide ligands (Ti–N: 1.877–1.905 Å) stabilize the metal center, improving enantioselectivity in reactions like Diels-Alder cycloadditions (up to 81.4% ee reported) . Comparative studies show six-coordinate complexes exhibit longer Ti–O bonds (1.752–1.801 Å), reducing distortion and catalytic efficiency .

Q. What methodological challenges arise in resolving enantiomeric excess (ee) for this compound, and how are they addressed?

Challenges include overlapping HPLC peaks due to structural complexity. Solutions involve:

- High-resolution chiral columns : Use of sub-2 µm particles for better separation.

- Circular Dichroism (CD) spectroscopy : Correlates optical activity with ee values in CPL-active derivatives .

- Crystallographic refinement : Absolute structure parameters (Flack/Hooft) resolve ambiguities in stereochemical assignments .

Q. How do electronic modifications in TADDOL ligands affect catalytic performance?

Electron-donating groups (e.g., p-methoxy substituents) on aryl rings enhance enantioselectivity by modulating ligand-metal charge transfer. For example, modified DIOP ligands increase ee in Ir-catalyzed hydrogenations of ketimines . Conversely, steric bulk from naphthyl groups improves π-π interactions in substrate binding, critical for asymmetric induction .

Contradictions and Resolutions

- Purity vs. ee : reports 99.5% ee, while product listings () cite 95% ee. This discrepancy highlights batch variability, resolvable via recrystallization or chiral chromatography .

- Coordination geometry : Four-coordinate Ti-TADDOLate complexes show shorter Ti–O bonds than six-coordinate analogues, attributed to ligand electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.